molecular formula C10H8N4O2 B3391232 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1503152-81-5

1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B3391232
CAS No.: 1503152-81-5
M. Wt: 216.20 g/mol
InChI Key: OLKKLUHYTUEPRF-UHFFFAOYSA-N
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Description

1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide (CAS 1503152-81-5) is a high-purity chemical building block of significant interest in medicinal chemistry and agrochemical research . This compound, with a molecular formula of C 10 H 8 N 4 O 2 and a molecular weight of 216.20 g/mol, features a unique structure that combines a pyridine ring with a pyrazole-carboxamide unit . The presence of a reactive formyl group on the pyridine ring makes it a versatile precursor or intermediate for the synthesis of more complex molecules, such as through condensation reactions to form Schiff bases or for creating molecular hybrids . Its primary research value lies in its application as a key scaffold in drug discovery and the development of crop protection agents . Researchers utilize this compound to explore structure-activity relationships in the design of new active ingredients. Please handle with care and refer to the supplied Safety Data Sheet (MSDS), as this compound may cause skin, eye, and respiratory irritation . This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-formylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-10(16)8-3-4-14(13-8)9-2-1-7(6-15)5-12-9/h1-6H,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKKLUHYTUEPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)N2C=CC(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503152-81-5
Record name 1-(5-formylpyridin-2-yl)-1H-pyrazole-3-carboxamide
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Structure Activity Relationship Sar Studies and Molecular Design

Design Principles for Analog Development

The development of analogs based on the 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide scaffold involves systematic modifications to its core components. The primary goal is to enhance desired biological activities while minimizing off-target effects. Key to this process is the strategic alteration of functional groups on both the pyrazole (B372694) and pyridine (B92270) rings to probe interactions with biological targets. frontiersin.org

The pyrazole moiety is a five-membered aromatic ring containing two adjacent nitrogen atoms, which serves as a vital framework in many protein kinase inhibitors and other therapeutic agents. nih.govnih.gov Modifications, including the substitution, addition, or removal of functional groups on the pyrazole ring, are critical for synthesizing lead compounds with improved efficacy. frontiersin.org

The nature and position of substituents on the pyrazole ring can dramatically alter a compound's biological activity by influencing its size, shape, lipophilicity, and electronic properties. These changes affect how the molecule binds to its target protein. frontiersin.orgnih.gov

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electronic density of the pyrazole ring, affecting its interaction with amino acid residues in a binding pocket. For instance, in a series of pyrazole analogs designed as MAO inhibitors, the presence of a hydroxyphenyl group resulted in significantly higher potency compared to a dimethoxyphenyl group, highlighting the importance of polar interactions. frontiersin.org

Steric Effects : The size and bulkiness of a substituent can influence binding affinity. In the development of meprin inhibitors, replacing a phenyl group at the 3-position of the pyrazole with smaller (methyl) or larger (benzyl) groups led to a decrease in inhibitory activity. However, a cyclopentyl substituent, which has a different spatial arrangement, resulted in similar activity to the original phenyl group, indicating a specific shape requirement for the binding pocket. nih.gov

Table 1: Effect of Pyrazole Ring Substituents on Biological Activity
Parent CompoundPosition of SubstitutionSubstituentObserved Effect on ActivityReference
Pyrazole-based MAO InhibitorPhenyl ring on pyrazole4-HydroxyphenylHigh Potency (IC50 = 8.8 x 10-9 M) frontiersin.org
Pyrazole-based MAO InhibitorPhenyl ring on pyrazole3,4-DimethoxyphenylLower Potency (IC50 = 1.0 x 10-7 M) frontiersin.org
3,5-Diphenylpyrazole (Meprin α Inhibitor)Position 3(5)MethylDecreased activity nih.gov
3,5-Diphenylpyrazole (Meprin α Inhibitor)Position 3(5)CyclopentylSimilar activity to Phenyl nih.gov
N-methyl-4-(trifluoromethyl) phenyl pyrazoleS-substitution on linked 1,3,4-oxadiazoleVarious substituted groupsCompound 5e showed good anticancer activity (IC50 = 15.54 µM) nih.gov

The pyrazole ring has two nitrogen atoms, typically at positions 1 and 2. The N1 position, when unsubstituted (N-H), can act as a hydrogen bond donor, which is often a critical interaction for binding to biological targets. nih.gov Substituting this nitrogen atom removes its hydrogen bond donating capability and can significantly impact biological activity. nih.govnih.gov

Alkylation or arylation at the N1 position often leads to a decrease in activity if the N-H hydrogen bond is crucial for target engagement. In SAR studies of pyrazole-based meprin inhibitors, the introduction of lipophilic groups such as methyl or phenyl at the N1 position of 3,5-diphenylpyrazole resulted in a 4- to 6-fold reduction in activity against both meprin α and β compared to the unsubstituted parent compound. nih.gov This suggests that the N-H group is important for binding, likely acting as a hydrogen bond donor. Conversely, in other contexts, N-substitution can be beneficial, for instance, by improving cell permeability or introducing new interactions with the target. nih.gov

Table 2: Influence of N-Substitution on Pyrazole Ring Activity
Parent CompoundN1-SubstituentTargetChange in Inhibitory Activity (Compared to N-H)Reference
3,5-Diphenylpyrazole-H (unsubstituted)Meprin α / Meprin βBaseline activity nih.gov
3,5-Diphenylpyrazole-CH3 (Methyl)Meprin α / Meprin β4- to 6-fold decrease nih.gov
3,5-Diphenylpyrazole-Ph (Phenyl)Meprin α / Meprin β4- to 6-fold decrease nih.gov

The pyridine ring is a six-membered heteroaromatic ring that is an isostere of benzene. rsc.org Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity and polarity to the molecule, often improving solubility and binding interactions. nih.govnih.gov Modifications to the pyridine moiety can significantly impact a drug's potency, selectivity, and pharmacokinetic properties like metabolic stability. nih.gov

The position of the formyl (-CHO) group on the pyridine ring of the parent compound is a key determinant of its chemical reactivity and biological function. Pyridine itself has distinct electronic properties; it is more prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov Shifting the formyl group from the 5-position to other positions (e.g., 3- or 4-position) would create positional isomers with different electronic distributions and steric profiles.

This repositioning can alter the molecule's dipole moment and its ability to form key hydrogen bonds with a receptor. For example, studies on donor-acceptor luminogens have shown that changing the linkage position of a pyridine ring from meta to ortho or para results in a bathochromic shift in absorption and fluorescence emission, demonstrating a significant change in electronic properties due to positional isomerism. nih.gov A similar principle applies to drug-receptor interactions, where the precise location of an important functional group like a formyl group can be the difference between a potent and an inactive compound.

Beyond the formyl group, introducing other substituents onto the pyridine ring provides another avenue for analog development. The electronic nature of these substituents can have a profound impact.

Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the pyridine ring. This can enhance its ability to form hydrogen bonds and may affect its metabolic stability.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or halogens (e.g., -Cl, -F) decrease the electron density of the ring. This can alter the pKa of the pyridine nitrogen and influence its binding interactions. nih.gov

In studies of pyridine derivatives with antiproliferative activity, specific substitution patterns were found to be crucial. For example, the introduction of hydroxyl (-OH) groups was shown to enhance activity against MCF7 breast cancer cells, with two -OH groups being more effective than one. nih.gov Conversely, combining -OH with -OMe groups sometimes led to a decrease in activity, indicating a complex interplay between electronic and steric factors. nih.gov

Table 3: Effect of Pyridine Ring Substituents on Antiproliferative Activity (MCF7 Cell Line)
Parent StructureSubstituent(s)IC50 (µM)Reference
Pyridine Derivative 19One -OH group4.75 nih.gov
Pyridine Derivative 20Two -OH groups0.91 nih.gov
Pyridine Derivative 21-OH and -OMe groups3.78 nih.gov
Pyridine Derivative 17-OMe group0.044 nih.gov
Pyridine Derivative 18-H (unsubstituted)4.22 nih.gov

Functional Group Modifications on the Carboxamide

The carboxamide group at the 3-position of the pyrazole ring is a critical element for the biological activity of this class of compounds. researchgate.net It frequently participates in key interactions with biological targets, and modifications to this group can profoundly impact efficacy. Research into various pyrazole carboxamide series has shown that both the amide nitrogen and the substituent attached to it are pivotal for modulating activity. acs.orgnih.gov

The amide (–CONH–) linkage is a cornerstone of the pharmacophore in many pyrazole carboxamide derivatives. The nitrogen atom and its attached proton often act as a hydrogen bond donor, forming a crucial interaction with amino acid residues in the binding site of a target protein. This hydrogen bonding capability is frequently essential for anchoring the ligand in the correct orientation for optimal activity. The carbonyl oxygen of the amide can also act as a hydrogen bond acceptor, further solidifying the ligand-target interaction. nih.gov

In the context of succinate dehydrogenase (SDH) inhibitors, for example, the amide moiety is a highly prevalent structural motif chosen to enhance biological activity. acs.org Studies on pyrazole-based inhibitors have demonstrated that the amide linkage is an important active part for antimicrobial activities. nih.gov The rigidity and planarity of the amide bond also help to constrain the conformation of the molecule, which can be favorable for binding affinity by reducing the entropic penalty upon binding.

The nature of the substituent group (R) attached to the amide nitrogen (–CONH–R) plays a significant role in defining the compound's biological activity, selectivity, and physicochemical properties. Structure-activity relationship studies across various pyrazole carboxamide series have explored a wide range of alkyl and aryl groups to optimize target engagement.

For instance, in the development of antifungal agents targeting succinate dehydrogenase, the introduction of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold was found to significantly increase activity. nih.gov In another study on anticancer agents, the substitution pattern on a terminal phenyl ring attached to the carboxamide was critical. Compounds with specific substitutions on this ring, such as fluorine, were found to modulate the mechanism of cell growth inhibition, inducing either apoptosis or autophagy. nih.gov

The following table summarizes representative findings on how substituents on the carboxamide group influence the activity of pyrazole carboxamide analogs against different targets.

Scaffold Carboxamide Substituent (R) Target/Activity Key SAR Finding
3-Aryl-1-arylmethyl-1H-pyrazole-5-carboxamide4-FluorophenylAnticancer (A549 cells)Induced autophagy, inhibiting cell growth. nih.gov
3-Aryl-1-arylmethyl-1H-pyrazole-5-carboxamide3,4-DichlorophenylAnticancer (A549 cells)Induced apoptosis, inhibiting cell growth. nih.gov
Pyrazole-aromatic carboxamide2-Chloro-5-(trifluoromethyl)phenylAntifungal (SDHI)High activity against Rhizoctonia cerealis. nih.gov
1,5-Diaryl pyrazole4-PiperidineAntibacterialThe aliphatic amide with a piperidine moiety enhanced activity. nih.gov
Pyrazolo[1,5-a]pyrimidine2-PyridylmethylAnti-mycobacterialPotent inhibition of M.tb growth. mdpi.com

Rational Design of Analogs Based on Computational Insights

Modern drug discovery heavily relies on computational methods to guide the rational design of new analogs. openmedicinalchemistryjournal.comnih.gov For pyrazole carboxamide derivatives, techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are instrumental in understanding how ligands interact with their biological targets and in predicting the activity of novel compounds. patsnap.comwiley.com

Molecular docking simulations, for instance, can predict the binding mode of compounds like this compound within the active site of a target protein. acs.org These simulations provide insights into key interactions, such as the hydrogen bonds formed by the carboxamide group and the hydrophobic interactions of the pyridine and pyrazole rings. This information allows medicinal chemists to design new analogs with modifications aimed at strengthening these interactions or exploiting unoccupied pockets within the binding site. nih.govacs.org

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.com By analyzing how properties like hydrophobicity, electronic effects, and steric bulk correlate with activity, predictive QSAR models can be built. These models can then be used to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted potency.

Ligand Efficiency and Lipophilic Efficiency Metrics in Analog Prioritization

In the process of optimizing a lead compound, it is crucial to improve potency while maintaining favorable drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to assess the quality of compounds and guide optimization strategies. sciforschenonline.orgmtak.hu These metrics help ensure that gains in potency are not achieved at the expense of undesirable increases in molecular size or lipophilicity, which can lead to poor pharmacokinetic profiles. sciforschenonline.org

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom, HA). It is calculated as: LE = -2.303 * RT * log(IC50 or Ki) / HA A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. nih.gov

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 (or pKi) - logP (or logD) A higher LLE value (typically >5) is considered favorable. It indicates that the compound's potency is not solely driven by increasing lipophilicity, which can be associated with promiscuity, toxicity, and poor solubility. sciforschenonline.orgmtak.hu

These metrics are particularly valuable when comparing different chemical series or when prioritizing analogs for further development. An optimization strategy might focus on modifications that increase LLE, meaning that potency is increased more than lipophilicity. sciforschenonline.org

The following table provides a hypothetical example of how these metrics could be used to evaluate and prioritize analogs of a lead compound.

Compound pIC50 logP Heavy Atoms (HA) LE (kcal/mol per HA) LLE Assessment
Lead Compound6.03.0200.413.0Starting point, low LLE.
Analog A6.54.5250.362.0Potency gain is offset by high lipophilicity; poor efficiency.
Analog B7.03.2220.443.8Good increase in potency with minimal change in lipophilicity.
Analog C7.53.5240.434.0Excellent potency, acceptable LLE.
Analog D8.03.8230.484.2Highly efficient analog, prioritized for further study.

This structured approach, combining SAR studies with computational design and efficiency metrics, provides a powerful framework for the optimization of pyrazole carboxamide derivatives, including analogs of this compound.

Molecular Mechanism of Action Moa and Target Identification

Hypothesized Biological Pathways and Molecular Targets

While direct studies on the biological pathways affected by 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide are not extensively documented, the core 1H-pyrazole-3-carboxamide scaffold is recognized for its ability to interact with a wide array of molecular targets. This chemical framework serves as a versatile template for developing inhibitors of various enzymes, suggesting that its derivatives could influence multiple signaling pathways critical in pathophysiology. jocpr.comnih.gov Research on analogous compounds points toward potential interactions with pathways involved in cell cycle regulation, inflammation, and ion transport.

Enzyme Inhibition Profiles

The primary mechanism of action hypothesized for compounds based on the 1H-pyrazole-3-carboxamide scaffold is enzyme inhibition. Derivatives have been synthesized and evaluated against several major classes of enzymes.

Kinase Inhibition (e.g., FLT3, CDK, Aurora A/B, MEK, BTK, FGFR)

The 1H-pyrazole-3-carboxamide structure is a well-established pharmacophore for kinase inhibitors. Although specific inhibitory data for this compound against these kinases is not detailed in the available literature, numerous related derivatives show potent activity.

FLT3 and CDK Inhibition: A series of 1H-pyrazole-3-carboxamide derivatives have been synthesized that demonstrate excellent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.govresearchgate.net For example, the compound FN-1501, which shares the core scaffold, was identified as a potent FLT3/CDK inhibitor. nih.gov The dysregulation of the CDK4/6 complex is a feature in many cancers, and its inhibition can lead to cell cycle arrest and apoptosis. researchgate.net

Aurora Kinase Inhibition: The pyrazole (B372694) moiety is also found in compounds designed to inhibit Aurora kinases. For instance, an imidazo[4,5-b]pyridine derivative incorporating a dimethyl-pyrazolyl group was identified as a potent dual inhibitor of both Aurora and FLT3 kinases. nih.govresearchgate.net

Currently, there is no specific published data detailing the inhibitory activity of this compound against MEK, BTK, or FGFR. However, the general pyrazole scaffold has been used to develop inhibitors for other kinases like JNK3. nih.gov

Inhibitory Activity of Representative Pyrazole-Based Compounds Against Various Kinases
Compound Name/ClassTarget KinaseInhibitory Concentration (IC50/Kd)Reference
Imidazo[4,5-b]pyridine-pyrazole derivative (27e)Aurora-A7.5 nM (Kd) nih.gov
Imidazo[4,5-b]pyridine-pyrazole derivative (27e)Aurora-B48 nM (Kd) nih.gov
Imidazo[4,5-b]pyridine-pyrazole derivative (27e)FLT36.2 nM (Kd) nih.gov
Imidazo[4,5-b]pyridine-pyrazole derivative (27e)FLT3-ITD38 nM (Kd) nih.gov
Phosphodiesterase (PDE) Inhibition

The pyrazole scaffold has been utilized in the design of phosphodiesterase (PDE) inhibitors. Cocrystallography and scaffold-based design have led to the discovery of pyrazole carboxylate derivatives as inhibitors of PDE4D. lbl.gov PDEs are a family of enzymes that regulate cellular signaling by degrading cyclic nucleotides, and their inhibition is a therapeutic strategy for inflammatory and cardiovascular diseases. frontiersin.org Specific data on the PDE inhibitory profile of this compound is not currently available.

Carbonic Anhydrase (CA) Inhibition

Derivatives of pyrazole are known to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.govsemanticscholar.org Studies on benzenesulfonamides incorporating pyrazole-carboxamide moieties have demonstrated inhibition against several human CA (hCA) isoforms, including hCA I, II, IX, and XII. nih.govresearchgate.net The sulfonamide group is a key zinc-binding feature for this class of inhibitors. mdpi.com While the subject compound, this compound, lacks a sulfonamide group, the potential for the pyrazole-carboxamide core to contribute to CA binding cannot be entirely excluded. However, no direct inhibitory data for this specific compound has been published.

Inhibitory Activity of Representative Pyrazole-Sulfonamide Compounds Against hCA Isoforms
Compound ClassTarget IsoformInhibition Constant (Ki) RangeReference
4-(dihydropyrazol-1-yl)benzenesulfonamideshCA I316.7–533.1 nM nih.gov
4-(dihydropyrazol-1-yl)benzenesulfonamideshCA II412.5–624.6 nM nih.gov
N-phenethyl-pyrazole carboxamideshCA XII61.3–432.8 nM nih.gov
Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or mitochondrial complex II, has become a key target for the development of fungicides. nih.gov The pyrazole-carboxamide structure is central to a class of potent SDH inhibitors. Research has led to the design of novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives that show significantly enhanced fungicidal activity and potent inhibition of porcine SDH. One such derivative exhibited an IC50 value of 0.014 µM against porcine SDH. nih.gov There is no available data to indicate whether this compound possesses SDH inhibitory activity.

Cyclooxygenase-2 (COX-2) Inhibition

The pyrazole ring is a foundational structural element for selective cyclooxygenase-2 (COX-2) inhibitors, with Celecoxib being a prominent example. nih.gov Research into 1,5-diaryl pyrazole-3-carboxamides has yielded compounds with substantial and selective COX-2 inhibitory activity. researchgate.netnih.gov Certain derivatives demonstrated COX-2 inhibition in the nanomolar to low micromolar range, with selectivity indices superior to that of Celecoxib. researchgate.netresearchgate.net These findings underscore the potential of the pyrazole-carboxamide scaffold in developing anti-inflammatory agents. At present, the COX-2 inhibitory activity of this compound has not been reported.

Inhibitory Activity of Representative 1,5-Diaryl Pyrazole Carboxamide Derivatives
CompoundTarget EnzymeInhibitory Concentration (IC50)Selectivity Index (SI)Reference
Compound 20COX-20.82-1.12 µM13 nih.gov
Compound 22COX-20.82-1.12 µM18 nih.gov
Compound 29COX-20.82-1.12 µM16 nih.gov
Celecoxib (Reference)COX-2-8 nih.gov

Following a comprehensive review of scientific literature, there is no specific information available linking the compound “this compound” to the detailed molecular mechanisms of action and in vitro investigations requested in the outline. Research data on its activity as an inhibitor of Pantothenate Synthetase or Mycobacterial QcrB, its receptor or DNA binding interactions, or specific enzyme and cellular assay results are not present in the available scientific record. Therefore, the following sections cannot be populated with scientifically accurate and verifiable information pertaining solely to this specific compound as per the user's strict instructions.

In Vitro Mechanistic Investigations

Cellular Thermal Shift Assays (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a drug with its target protein within a cellular environment. nih.govnih.govmdpi.com The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein; when a compound binds to a protein, it generally increases the protein's resistance to heat-induced denaturation. nih.govmdpi.com This method allows for the confirmation of target engagement in physiologically relevant settings, such as intact cells and even tissues, without needing to modify the compound or the protein. nih.govnih.gov

CETSA can be instrumental in drug discovery for validating a compound's mechanism of action by providing direct evidence of a physical interaction between the drug and its intended target. nih.gov For instance, studies on pyrazole-based compounds have utilized CETSA to confirm their engagement with targets like lactate (B86563) dehydrogenase A (LDHA). acs.org However, a review of the current scientific literature indicates that specific studies employing CETSA to determine the target engagement of this compound have not been reported.

Affinity Chromatography and Proteomics for Target Identification

Affinity chromatography coupled with proteomics is a robust chemical proteomics strategy for identifying the cellular targets of bioactive small molecules. nih.govchimia.ch This method typically involves immobilizing a modified version of the compound (the "bait") onto a solid support to capture its binding partners from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. umich.edu To enhance the identification of weak or transient interactions, photo-affinity labeling is often incorporated, which creates a covalent bond between the probe and its target upon UV irradiation. nih.gov

This approach has been successfully used to identify the targets of various classes of compounds. For example, researchers have used photoaffinity labeling and affinity purification to identify the 14-3-3 family of proteins as the primary targets for a class of pyrazolone (B3327878) compounds being investigated for amyotrophic lateral sclerosis (ALS). nih.gov Despite the utility of this technique, there are no specific reports in the scientific literature detailing the use of affinity chromatography and proteomics to identify the molecular targets of this compound.

Pharmacological Activities in Preclinical in vitro Models

The pyrazole carboxamide scaffold is a versatile structure that has been explored for a multitude of therapeutic applications. mdpi.comnih.gov Preclinical in vitro studies on various derivatives have revealed a broad spectrum of pharmacological activities.

Antiproliferative Effects in Cancer Cell Lines

Pyrazole derivatives are a well-established class of compounds with significant anticancer potential. nih.govnih.gov Numerous studies have demonstrated the ability of pyrazole-5-carboxamide derivatives to inhibit the proliferation of various cancer cell lines. nih.govnih.gov For example, certain novel pyrazole-5-carboxamide derivatives have shown strong inhibitory activity against gastric cancer (MGC-803) and breast cancer (Bcap-37) cell lines. nih.gov In some cases, the mechanism of action has been linked to the inhibition of critical cellular targets like telomerase or DNA. nih.govnih.gov The incorporation of a pyridine (B92270) ring, as seen in pyrazolo[3,4-b]pyridine derivatives, has also resulted in compounds with significant activity against lung, breast, prostate, and cervical cancer cell lines. nih.gov

While specific data for this compound is not available, the general findings for structurally related compounds underscore the potential of this chemical class as a source of new anticancer agents.

Table 1: Antiproliferative Activity of Selected Pyrazole Carboxamide Derivatives

Compound Series Cancer Cell Line IC50 (µM) Reference
Pyrazole-5-carboxamide (Compound 8e) MGC-803 (Gastric) 1.02 nih.gov
Pyrazolo[3,4-b]pyridine amide (Compound 52) A549 (Lung) 21.2 nih.gov
Pyrazolo[3,4-b]pyridine amide (Compound 52) MCF7 (Breast) 18.4 nih.gov
Pyrazolo[3,4-b]pyridine amide (Compound 52) DU145 (Prostate) 19.2 nih.gov
Benzothiazolyl pyrazolopyrimidine carboxamide Various Not specified nih.gov
Pyrazolo[4,3-c]pyridine MCF7 (Breast) 1.937 µg/mL nih.gov
Pyrazolo[4,3-c]pyridine HepG2 (Liver) 3.695 µg/mL nih.gov
Spiro pyrazolo[3,4-b]pyridine (Compound 47a) HepG2 (Liver) 4.2 mdpi.com
Spiro pyrazolo[3,4-b]pyridine (Compound 47d) HeLa (Cervical) 5.9 mdpi.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activities (e.g., Antitubercular, Antibacterial, Antifungal, Antiplasmodial)

The pyrazole nucleus is a common feature in many compounds developed for their antimicrobial properties. mdpi.comnih.gov Derivatives of pyrazole carboxamide have been synthesized and evaluated against a wide range of pathogens. japsonline.com

Antitubercular Activity: Pyrazole-based compounds, including pyrazole carboxamides, have emerged as promising candidates for the treatment of tuberculosis. japsonline.com Optimization of related scaffolds has led to the identification of compounds with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. researchgate.net

Antibacterial and Antifungal Activities: Numerous studies have reported the synthesis of pyrazole carboxamide derivatives with significant antibacterial and antifungal activities. japsonline.comscilit.comdoaj.org These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like Aspergillus niger and Candida albicans. japsonline.comscilit.com The specific substitutions on the pyrazole and carboxamide moieties play a crucial role in determining the spectrum and potency of antimicrobial action.

Antiplasmodial Activity: The fight against malaria has also benefited from the exploration of pyrazole-containing compounds. While specific data on pyrazole carboxamides is less common, the broader class of pyrazole derivatives has been investigated for its potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 2: Antimicrobial Activity of Selected Pyrazole Carboxamide Derivatives

Compound Series Organism Activity Reference
Pyrazole-4-carboxamide (5i) S. aureus (Gram +) Potent activity japsonline.com
Pyrazole-4-carboxamide (5k) P. aeruginosa (Gram -) Potent activity japsonline.com
Pyrazole-4-carboxamide (5a, 5i, 5j) A. niger, C. albicans Potent activity japsonline.com
Pyrazole-4-carboxamide (5a, 5i, 5j) M. tuberculosis H37Rv Potent activity japsonline.com
Pyrazoline carboxamide L. monocytogenes Zone of inhibition: 14.2 - 16.8 mm doaj.org
Pyrazoline carboxamide C. albicans Zone of inhibition: 10.9 - 17.8 mm doaj.org
1,3-Substituted Pyrazole-Based Carboxamide M. tuberculosis (DS & DR) MIC: 0.03 µg/mL researchgate.net

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. DS: Drug-Susceptible; DR: Drug-Resistant.

Anti-inflammatory Investigations

Inflammation is a key pathological process in many diseases, and the pyrazole scaffold is famously present in the selective COX-2 inhibitor, celecoxib. rjpbr.com This has spurred extensive research into other pyrazole derivatives as potential anti-inflammatory agents. nih.govnih.gov The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.gov For instance, various pyrazolo[1,5-a]quinazoline-3-carboxamide derivatives have been identified as inhibitors of NF-κB transcriptional activity, a key pathway in inflammation. mdpi.com Molecular docking studies often support the potential of these compounds to bind to enzymes like COX-2. nih.gov Although direct experimental data on the anti-inflammatory properties of this compound are not available, the well-documented activity of related pyrazoles suggests this could be a fruitful area of investigation.

Neuroprotective Properties

The investigation of pyrazole derivatives for neuroprotective properties is an emerging area of research. While the core pyrazole structure is present in compounds with various central nervous system activities, specific evidence for neuroprotection is less established compared to other pharmacological effects. For example, pyrazolone compounds that inhibit protein aggregation have been identified as potential therapeutics for neurodegenerative diseases like ALS. nih.gov However, based on the available scientific literature, there are currently no specific studies reporting on the neuroprotective properties of this compound or closely related pyrazole carboxamide structures.

Resistance Mechanisms and Strategies to Overcome Them

While specific resistance mechanisms to This compound have not been extensively documented in publicly available research, an understanding of resistance can be extrapolated from the broader class of pyrazole carboxamides and other heterocyclic antimicrobial agents. The primary mechanisms of resistance to such compounds are generally anticipated to involve target site alterations and active drug efflux from the microbial cell.

A significant contributor to multidrug resistance in bacteria is the overexpression of efflux pumps. nih.govmdpi.com These transport proteins, located in the cell membrane, actively expel a wide range of antimicrobial agents from the bacterial cytoplasm, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. nih.gov For instance, in pathogens like Pseudomonas aeruginosa, efflux pumps of the Resistance-Nodulation-Cell Division (RND) family are major contributors to its intrinsic and acquired resistance to various classes of antibiotics. nih.gov The overexpression of these pumps can be triggered by exposure to antibiotics, leading to reduced susceptibility. nih.gov

Another well-established mechanism of resistance involves mutations in the molecular target of the drug. mdpi.com For many antimicrobial compounds, therapeutic efficacy relies on high-affinity binding to a specific enzyme or protein that is essential for the pathogen's survival. Genetic mutations that alter the structure of this binding site can significantly reduce the drug's affinity, rendering it ineffective. While the specific molecular target of This compound is not detailed in the available literature, it is a common pathway for resistance to develop against targeted therapies.

Strategies to counteract these resistance mechanisms are an active area of research. One promising approach is the co-administration of the primary antimicrobial agent with an efflux pump inhibitor (EPI). nih.govmdpi.com EPIs are compounds that can block the action of efflux pumps, thereby restoring the intracellular concentration of the antimicrobial and its therapeutic efficacy. nih.govmdpi.com For example, certain novel heterocyclic carboxamides have themselves been investigated as potential EPIs, demonstrating the ability to potentiate the activity of existing antibiotics against resistant bacterial strains. nih.gov

Combination therapy, where two or more drugs with different mechanisms of action are used together, is another key strategy to overcome resistance. frontiersin.orgmdpi.com This approach can have synergistic effects, where the combined efficacy of the drugs is greater than the sum of their individual effects. nih.gov By targeting multiple pathways simultaneously, combination therapies can reduce the likelihood of resistance emerging. mdpi.com For instance, combining a cell wall synthesis inhibitor with a protein synthesis inhibitor can be more effective than either agent alone.

The development of novel pyrazole derivatives that are less susceptible to existing resistance mechanisms is also a crucial strategy. nih.gov This can involve modifying the chemical structure of the compound to evade recognition by efflux pumps or to maintain high-affinity binding to a mutated target.

A summary of potential resistance mechanisms and strategies to overcome them for pyrazole carboxamides is presented in the table below.

Resistance MechanismDescriptionStrategies to Overcome
Efflux Pump Overexpression Increased production of membrane proteins that actively transport the drug out of the cell, reducing its intracellular concentration. nih.gov- Co-administration with Efflux Pump Inhibitors (EPIs) nih.govmdpi.com- Development of analogs that are poor substrates for efflux pumps. nih.gov
Target Site Mutations Genetic alterations in the drug's molecular target that reduce binding affinity and efficacy. mdpi.com- Combination therapy with drugs targeting different pathways. frontiersin.orgmdpi.com- Design of new derivatives that can bind to the mutated target.
Enzymatic Degradation Production of enzymes by the microbe that chemically modify and inactivate the drug.- Use of inhibitors of the degrading enzymes.- Structural modification of the drug to prevent enzymatic recognition.

It is important to note that the effectiveness of these strategies will depend on the specific pathogen and the particular resistance mechanisms at play.

Based on a comprehensive search of available literature, specific computational chemistry and molecular modeling studies focused solely on the compound This compound are not documented in the public domain.

Research in this area has been conducted on structurally related pyrazole carboxamide derivatives, exploring their potential as inhibitors for various biological targets through methods like QSAR, pharmacophore modeling, and molecular docking. However, detailed analyses, data tables, and binding mode predictions explicitly for this compound could not be found.

Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested article outline, as the specific research findings for this particular compound are not available in the searched sources.

Computational Chemistry and Molecular Modeling Studies

Structure-Based Drug Design

Molecular Docking Studies

Ligand-Target Interactions

For related pyrazole-carboxamide derivatives, ligand-target interactions are typically investigated using molecular docking simulations. This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target. Key interactions that are often analyzed include:

Hydrogen Bonds: The carboxamide and pyridine (B92270) moieties are prime candidates for forming hydrogen bonds with amino acid residues (e.g., with the backbones or side chains of residues like Arginine, Aspartate, or Serine).

Pi-Pi Stacking: The aromatic pyridine and pyrazole (B372694) rings can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.

Hydrophobic Interactions: Alkyl and aryl portions of the molecule can form favorable hydrophobic interactions within the target's binding pocket.

An example of such an analysis for a different set of pyrazole-carboxamides identified specific apolar amino acid residues like Phe91, Leu131, and Pro202 as being crucial for binding within the active site of the hCA II receptor. The analysis of these interactions helps in understanding the molecule's potential biological activity and provides a basis for rational drug design.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of a ligand-target complex over time, providing insights into its stability and conformational flexibility.

MD simulations track the atomic movements of the ligand and protein, revealing how the ligand's conformation might change upon binding and throughout the simulation. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess the stability of the complex. A stable RMSD profile over a simulation of sufficient length (e.g., 50-100 nanoseconds) would suggest a stable binding mode.

To quantify the affinity of a ligand for its target, binding free energy is calculated from the MD simulation trajectory. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a theoretical estimation of the binding energy (ΔG_bind), which can be used to rank potential drug candidates.

Conformational Analysis and Energy Minimization

This analysis focuses on the molecule itself, outside of a binding pocket. By systematically rotating the molecule's single bonds (e.g., the bond connecting the pyridine and pyrazole rings), a potential energy surface can be generated. This helps identify the most stable, low-energy conformations of the molecule in a vacuum or solvent. For instance, studies on structurally similar molecules have determined the dihedral angles between the pyrazole and adjacent aromatic rings to understand their spatial relationship, which can be nearly orthogonal. chemsrc.com This information is vital as the bioactive conformation of a ligand is often one of its low-energy states.

Preclinical Pharmacological Evaluation Mechanism Focused

In Vitro Studies on Cellular Models

No published studies were identified that specifically detail the in vitro evaluation of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide. This includes:

In Vivo Proof-of-Concept Studies in Animal Models (Mechanistic Focus)

Similarly, the search for in vivo data yielded no results for this specific molecule.

Demonstration of Target Engagement in Vivo:No animal studies demonstrating that this compound can engage its biological target in a living organism have been published.

While the searches did return numerous studies on other molecules containing the pyrazole-carboxamide scaffold, the strict requirement to focus solely on "this compound" prevents the inclusion of this related but distinct information. The generation of a scientifically accurate article with detailed research findings and data tables, as per the instructions, is contingent on the availability of such specific data. Without primary or secondary sources reporting these experimental results, it is not possible to construct the requested scientific article.

Pharmacodynamic Biomarker Modulation

Detailed studies on the specific pharmacodynamic biomarker modulation for many pyridinyl-pyrazole-carboxamide derivatives are still emerging. However, the mechanism of action for some compounds within this class points towards the modulation of key biological pathways involved in disease progression. For instance, a number of pyrazole (B372694) derivatives have been investigated as inhibitors of various protein kinases, which are crucial mediators in cell signaling pathways that are often dysregulated in cancer. nih.gov

In the context of cancer, the inhibition of kinases such as EGFR, HER-2, and PIM kinases by certain pyrazole-containing compounds suggests that downstream biomarkers of these pathways could be modulated. nih.govnih.gov For example, inhibition of the PIM kinase pathway by a pyrazole derivative has shown anticancer activity in preclinical models of lung and prostate cancer. nih.gov This implies a potential modulation of downstream effectors involved in cell cycle progression and apoptosis.

Furthermore, in the context of infectious diseases, some pyridinyl-pyrazole-carboxamide derivatives have been identified as prodrugs activated by specific bacterial enzymes, leading to their antimicrobial effect. asm.org In such cases, the activity of the activating enzyme or the levels of the activated drug could serve as pharmacodynamic biomarkers.

Efficacy in Relevant Disease Models

The therapeutic potential of pyridinyl-pyrazole-carboxamide derivatives has been evaluated in a variety of preclinical disease models, primarily focusing on oncology and infectious diseases.

Tumor Models:

A significant body of research has demonstrated the anti-proliferative activity of this class of compounds against various cancer cell lines. For example, certain 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives have been shown to suppress the growth of A549 lung cancer cells. nih.gov Interestingly, some of these compounds were found to induce apoptosis, while others with a fluorine group appeared to inhibit cell growth by inducing autophagy. nih.gov

Another study reported on a pyrazole-5-carboxamide derivative that exhibited significant inhibition of A549 cell lines at a concentration of 10 µM. nih.gov Additionally, a 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivative was identified as a potent anticancer agent against A375 melanoma cell lines with an IC50 of 4.2 μM. nih.gov

The table below summarizes the preclinical efficacy of selected pyridinyl-pyrazole-carboxamide derivatives in various tumor models.

Compound DerivativeDisease ModelObserved Efficacy
3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivativesA549 lung cancer cellsSuppression of cell growth, induction of apoptosis or autophagy nih.gov
Pyrazole-5-carboxamide derivativeA549 lung cancer cellsSignificant inhibition at 10 µM concentration nih.gov
3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivativeA375 melanoma cell linesPotent anticancer activity (IC50 = 4.2 μM) nih.gov

Infection Models:

The pyridinyl-pyrazole-carboxamide scaffold has also shown promise in the development of novel anti-infective agents. A notable example is a pyridine (B92270) carboxamide derivative, MMV687254, which was identified from the Pathogen Box library and demonstrated specific activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG). asm.org Further optimization of this lead compound resulted in a molecule that effectively inhibited the growth of M. tuberculosis in the lungs and spleens of infected mice in a chronic infection model. asm.org The mechanism of action for this series of compounds involves activation by the bacterial amidase, AmiC. asm.org

Another study highlighted a pyrazole derivative that inhibits the growth of intracellular Mycobacterium tuberculosis by inducing autophagy. asm.org The antitubercular activity of novel pyrazole carboxamide derivatives has also been assessed against the Mycobacterium tuberculosis H37Rv strain, with one compound showing an inhibition percentage comparable to the standard drugs Rifampicin and Isoniazid. wisdomlib.org

The table below summarizes the preclinical efficacy of selected pyridinyl-pyrazole-carboxamide derivatives in various infection models.

Compound DerivativeDisease ModelObserved Efficacy
MMV687254 (Pyridine carboxamide derivative)In vitro M. tuberculosis and M. bovis BCGSpecific activity against mycobacteria asm.org
Optimized lead from MMV687254Chronic mouse model of tuberculosisInhibition of M. tuberculosis growth in lungs and spleens asm.org
Pyrazole derivativeIntracellular M. tuberculosisInhibition of bacterial growth via autophagy induction asm.org
Novel pyrazole carboxamide derivativeM. tuberculosis H37Rv strainInhibition percentage comparable to Rifampicin and Isoniazid wisdomlib.org

Analytical Methodologies for Research Purposes

Chromatographic Techniques for Compound Purity and Quantification in Research Samples

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities. These techniques are also adapted for the quantitative analysis of the compound in various research samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile synthetic compounds. The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped solvent). A detector, commonly a UV-Vis spectrophotometer, records the elution of each component, generating a chromatogram where the area of each peak corresponds to the amount of the respective compound.

For a compound like 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide, a reverse-phase HPLC method would typically be developed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyrazole (B372694) Derivatives

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile in Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hybrid technique is invaluable for both qualitative and quantitative analysis. As the separated components elute from the LC column, they are ionized and introduced into the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the resulting ions.

LC-MS is frequently used during the synthesis of novel compounds to monitor the progress of a reaction by identifying the molecular weights of reactants, intermediates, and products in the reaction mixture. ktu.eduresearchgate.net For this compound, LC-MS would provide the molecular weight of the compound, confirming its formation and helping to identify any impurities based on their mass. ktu.edu The high sensitivity of LC-MS also makes it suitable for quantifying trace amounts of the compound in complex biological or environmental samples. mdpi.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic composition and connectivity. For novel compounds, a combination of NMR, IR, and HRMS is used to unequivocally determine the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C).

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the formyl proton (-CHO), the protons on the pyridine (B92270) and pyrazole rings, and the protons of the carboxamide group (-CONH₂). The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values are all used for structural assignment. nih.govrsc.org

¹³C NMR: This provides information on the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbons of the formyl and amide groups, as well as the sp²-hybridized carbons of the aromatic pyridine and pyrazole rings. nih.govrsc.org

2D NMR: For complex structures, two-dimensional NMR experiments are often necessary to assign all signals unambiguously. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule, such as linking the pyridine ring to the pyrazole ring. ktu.edu NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, helping to confirm stereochemistry and conformation. ktu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Pyrazole Carboxamide Derivatives

Functional GroupAtomPredicted Chemical Shift (δ, ppm)Typical Multiplicity
Formyl -CH O9.5 - 10.5Singlet (s)
Formyl -C HO185 - 195-
Amide -CONH7.5 - 8.5Broad Singlet (br s)
Amide -C ONH₂160 - 170-
Aromatic (Pyridine/Pyrazole) Ar-H 7.0 - 9.0Singlet (s), Doublet (d), etc.
Aromatic (Pyridine/Pyrazole) Ar-C 110 - 160-

Note: These are general ranges; actual values depend on the complete molecular structure and the solvent used. Data is based on analogous structures found in the literature. nih.govrsc.orgresearchgate.net

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Amide N-H stretch3400 - 3100 (often two bands)
Aromatic Ring C-H stretch3100 - 3000
Formyl C=O stretch~1700
Amide C=O stretch (Amide I)~1680
Aromatic/Heteroaromatic C=C and C=N stretch1600 - 1450

Note: These values are approximate and can be influenced by the molecular environment. Data is based on analogous structures. nih.govresearchgate.net

The presence of strong absorption bands in these regions provides clear evidence for the successful incorporation of the formyl and carboxamide groups into the pyrazole-pyridine scaffold. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. nih.gov For this compound (C₁₀H₇N₅O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is a definitive method for confirming the identity of a newly synthesized compound. researchgate.net

For example, an electrospray ionization (ESI) source in positive ion mode would likely detect the protonated molecule [M+H]⁺. The measured m/z value for this ion would then be compared to the calculated value to confirm the molecular formula. nih.gov

X-ray Crystallography for Ligand and Co-crystal Structures

As of the latest available research, detailed X-ray crystallography data for the specific compound this compound, both as an independent ligand and within co-crystal structures, is not publicly documented in peer-reviewed literature or crystallographic databases.

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. This methodology would provide precise information regarding the compound's bond lengths, bond angles, and torsion angles, revealing its exact conformation in the solid state. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the supramolecular architecture.

For a molecule like this compound, crystallographic analysis would be invaluable for:

Conformational Analysis: Determining the relative orientation of the formyl-substituted pyridine ring and the carboxamide-substituted pyrazole ring.

Intermolecular Interactions: Identifying how the formyl, amide, and heterocyclic nitrogen atoms participate in hydrogen bonding or other non-covalent interactions, which is crucial for understanding its physical properties and how it might interact with biological targets.

Co-crystal Engineering: In co-crystal studies, this analysis would reveal the specific interactions between the compound and a co-former molecule, providing insights into the design of new solid forms with modified physicochemical properties.

Despite the utility of this technique, specific crystallographic data tables containing parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates for this compound have not been reported.

Future Directions and Translational Research Perspectives

Optimization Strategies for Enhanced Potency and Selectivity

The initial focus for advancing 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide would be a comprehensive structure-activity relationship (SAR) study. This would involve the systematic modification of its core components to enhance its potency against a specific biological target and improve its selectivity over other related targets to minimize potential off-target effects.

Key areas for chemical modification would include:

The Formyl Group: This reactive aldehyde can be transformed into a variety of other functional groups, such as oximes, hydrazones, or reductively aminated to introduce diverse substituents. These changes could probe interactions with the target protein and modulate the compound's physicochemical properties.

The Pyridine (B92270) Ring: The nitrogen atom's position and the substitution pattern on the pyridine ring can be altered to fine-tune the molecule's electronics and steric profile.

The Pyrazole-Carboxamide Linker: Modifications to the pyrazole (B372694) ring, such as substitution at other available positions, or alterations to the carboxamide linker, could influence the compound's conformation and binding affinity.

Computational modeling and docking studies would be instrumental in guiding these synthetic efforts, predicting favorable interactions, and prioritizing the synthesis of the most promising derivatives.

Exploration of Novel Therapeutic Applications (Mechanism-Driven)

Given the broad therapeutic relevance of pyrazole-containing compounds, a mechanism-driven exploration of novel applications is a critical next step. Pyrazole derivatives have shown efficacy as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

A rational approach to identifying new therapeutic avenues would involve:

Target-Based Screening: The compound and its optimized analogs would be screened against a panel of clinically relevant biological targets, such as various protein kinases, enzymes involved in inflammatory pathways (e.g., COX, LOX), and essential enzymes in microbial pathogens.

Phenotypic Screening: High-content screening in various disease-relevant cell models (e.g., cancer cell lines, immune cells) could uncover unexpected activities and provide clues to the compound's mechanism of action.

For instance, many pyrazole carboxamides function as inhibitors of Fms-like tyrosine kinase 3 (FLT3) or cyclin-dependent kinases (CDKs), which are crucial targets in acute myeloid leukemia (AML). Investigating the potential of this compound in this context could be a fruitful area of research.

Development of Prodrugs or Delivery Systems (for research tools)

To improve the utility of this compound as a research tool, the development of prodrugs or specialized delivery systems could be explored. Prodrug strategies could be employed to enhance properties such as aqueous solubility, membrane permeability, or target-site accumulation. For example, the formyl group could be masked with a bioreversible protecting group that is cleaved by intracellular enzymes to release the active compound.

Investigation of Resistance Mechanisms at a Molecular Level

As with any potential therapeutic agent, understanding the molecular mechanisms by which target cells might develop resistance is crucial for long-term clinical success. Once a primary biological target and therapeutic application are identified, studies would be initiated to:

Generate Resistant Cell Lines: Exposing target cells to gradually increasing concentrations of the compound can select for resistant populations.

Genomic and Proteomic Analysis: Comparing the molecular profiles of sensitive and resistant cells can identify mutations in the target protein or alterations in signaling pathways that confer resistance. For example, mutations in the FLT3 kinase are a known mechanism of resistance to targeted therapies in AML.

This knowledge would be invaluable for designing second-generation inhibitors or combination therapies to overcome or prevent the emergence of resistance.

Collaborative Research Opportunities in Academic and Industrial Settings

The multifaceted nature of drug discovery and development necessitates a collaborative approach. The progression of this compound from a lead compound to a clinical candidate would benefit significantly from partnerships between academic and industrial researchers.

Academia: University labs can provide deep expertise in fundamental biology, target validation, and the elucidation of mechanisms of action.

Industry: Pharmaceutical and biotechnology companies bring resources for large-scale chemical synthesis, high-throughput screening, preclinical development (including toxicology and pharmacokinetics), and clinical trial execution.

Such collaborations can accelerate the pace of research and increase the likelihood of translating a promising chemical entity into a valuable therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions starting from pyrazole and pyridine derivatives. Key steps include:

  • Coupling reactions : For example, amide bond formation between pyrazole-3-carboxylic acid derivatives and amino-substituted pyridines under carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Formyl group introduction : The 5-formylpyridine moiety may be introduced via Vilsmeier-Haack formylation or oxidation of methyl groups using reagents like SeO₂ .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization is used to isolate the final compound .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDC, HOBt, DMF, RT, 12h65–75
FormylationPOCl₃/DMF, 0°C → RT, 6h50–60

Q. How is the structure of this compound validated?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks for the formyl group (~9.8–10.0 ppm in ¹H NMR) and pyrazole/pyridine protons (6.5–8.5 ppm) are critical .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 187.20 for C₁₀H₉N₃O) confirm the molecular formula .
  • X-ray crystallography : Used in related compounds to resolve spatial arrangements of substituents (e.g., pyrazole-pyridine dihedral angles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in activity (e.g., kinase inhibition vs. no observed effect) may arise from:

  • Structural analogs : Minor substitutions (e.g., replacing the formyl group with methoxy) alter binding affinities .
  • Assay conditions : Variations in cell lines, concentrations, or solvent systems (DMSO vs. aqueous buffers) impact results .
  • Solution-phase stability : The formyl group may undergo hydrolysis under physiological conditions, requiring stability studies via HPLC .

Methodological Recommendations :

  • Perform head-to-head comparisons of analogs under standardized assays .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies improve synthetic yield and purity for scale-up studies?

Low yields (e.g., 28% in some routes ) often stem from:

  • Side reactions : Competing hydrolysis of the formyl group or pyrazole ring decomposition.
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C for coupling) or enzyme-mediated reactions enhance efficiency .
  • Temperature control : Slow addition of reagents at low temperatures (-10°C to 0°C) minimizes byproducts .

Table 2 : Yield Optimization Case Study

ParameterInitial Yield (%)Optimized Yield (%)
CatalystNonePd(OAc)₂ (5 mol%)
SolventDCMTHF
Temp.RT50°C
Reference

Data Interpretation & Experimental Design

Q. How should researchers design SAR studies for this compound?

Structure-Activity Relationship (SAR) studies require:

  • Core modifications : Compare activities of derivatives with altered pyridine (e.g., 5-fluoro vs. 5-formyl) or pyrazole (e.g., N-methyl vs. unsubstituted) groups .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (formyl group as a key pharmacophore) .
  • In vivo correlation : Pair in vitro assays (e.g., enzyme inhibition) with pharmacokinetic profiling (e.g., plasma stability in rodents) .

Q. What analytical methods are critical for stability studies?

  • HPLC-MS : Monitors degradation products (e.g., formyl group hydrolysis to carboxylic acid) under accelerated conditions (40°C, 75% RH) .
  • TGA/DSC : Assess thermal stability and polymorph transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.